molecular formula C17H21N3O2 B4969955 1-(4-methylbenzyl)-4-[(5-methyl-3-isoxazolyl)carbonyl]piperazine

1-(4-methylbenzyl)-4-[(5-methyl-3-isoxazolyl)carbonyl]piperazine

Cat. No. B4969955
M. Wt: 299.37 g/mol
InChI Key: ZRCZQKYCLOBYEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-methylbenzyl)-4-[(5-methyl-3-isoxazolyl)carbonyl]piperazine is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is a piperazine derivative that has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 1-(4-methylbenzyl)-4-[(5-methyl-3-isoxazolyl)carbonyl]piperazine is not fully understood, but it is believed to act by inhibiting certain enzymes and signaling pathways involved in the growth and proliferation of microorganisms and cancer cells. It has also been found to modulate certain neurotransmitter systems in the brain, which may explain its potential therapeutic effects for neurological disorders.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of different strains of bacteria and fungi, including drug-resistant strains. It has also been found to induce apoptosis (programmed cell death) in cancer cells, which may explain its potential antitumor activity. In addition, it has been shown to modulate the levels of certain neurotransmitters in the brain, which may have implications for its potential use as a therapeutic agent for neurological disorders.

Advantages and Limitations for Lab Experiments

1-(4-methylbenzyl)-4-[(5-methyl-3-isoxazolyl)carbonyl]piperazine has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits potent antimicrobial, antifungal, and antitumor activities. However, it also has some limitations. It is relatively unstable and may degrade over time, which may affect its potency and reproducibility in experiments. In addition, its mechanism of action is not fully understood, which may limit its potential applications in certain fields of research.

Future Directions

There are several future directions for research on 1-(4-methylbenzyl)-4-[(5-methyl-3-isoxazolyl)carbonyl]piperazine. One direction is to further investigate its mechanism of action and identify its molecular targets in microorganisms, cancer cells, and the brain. This may lead to the development of more potent and specific derivatives with improved therapeutic potential. Another direction is to explore its potential applications in other fields of research, such as materials science and environmental science. Finally, more studies are needed to evaluate its safety and toxicity in vivo, which may pave the way for its eventual clinical use as a therapeutic agent.

Synthesis Methods

1-(4-methylbenzyl)-4-[(5-methyl-3-isoxazolyl)carbonyl]piperazine can be synthesized using different methods. A common method involves the reaction of 4-methylbenzyl chloride with 5-methyl-3-isoxazolecarboxylic acid, followed by the reaction with piperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain the final compound.

Scientific Research Applications

1-(4-methylbenzyl)-4-[(5-methyl-3-isoxazolyl)carbonyl]piperazine has been studied for its potential applications in various fields of scientific research. It has been found to exhibit antimicrobial, antifungal, and antitumor activities. It has also been studied for its potential use as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

(5-methyl-1,2-oxazol-3-yl)-[4-[(4-methylphenyl)methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c1-13-3-5-15(6-4-13)12-19-7-9-20(10-8-19)17(21)16-11-14(2)22-18-16/h3-6,11H,7-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRCZQKYCLOBYEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=NOC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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